molecular formula C10H9FO3 B13016567 Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate

Cat. No.: B13016567
M. Wt: 196.17 g/mol
InChI Key: SUCGEXWPXBCCAK-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a fluoro group at the fourth position, with an ethyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-2-formylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-fluoro-2-formylbenzoic acid.

    Reduction: Ethyl 4-fluoro-2-hydroxybenzoate.

    Substitution: Ethyl 4-methoxy-2-formylbenzoate (when using sodium methoxide).

Scientific Research Applications

Ethyl 4-fluoro-2-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can act as an electrophile, participating in various biochemical reactions, while the fluoro group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-fluoro-4-formylbenzoate: Similar structure but with different positions of the fluoro and formyl groups.

    Ethyl 4-fluoro-3-formylbenzoate: Another isomer with the formyl group at the third position.

    Ethyl 4-chloro-2-formylbenzoate: Similar compound with a chloro group instead of a fluoro group.

Uniqueness: Ethyl 4-fluoro-2-formylbenzoate is unique due to the specific positioning of the fluoro and formyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 4-fluoro-2-formylbenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom and the formyl group in its structure enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H9FO2C_{10}H_{9}FO_2 and a molecular weight of approximately 182.17 g/mol. The structural features include:

  • Fluorine Substitution : Enhances metabolic stability and binding affinity.
  • Formyl Group : Facilitates interactions with enzymes and receptors, potentially increasing pharmacological potency.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This compound's structure may contribute to its effectiveness against various microbial strains. Studies have shown that derivatives of fluorinated benzoates can inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

Fluorinated compounds are also noted for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. The presence of the formyl group may enhance its interaction with DNA or other cellular targets, leading to increased cytotoxicity .

A comparative study highlighted that fluorinated benzothiazoles, structurally similar to this compound, exhibited potent antiproliferative activity, indicating a promising avenue for further research into this compound's anticancer potential .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various fluorinated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several non-fluorinated analogs, confirming the enhanced activity attributed to fluorination .

CompoundMIC (µg/mL)
This compound15
Non-fluorinated analog30

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines. The compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent .

Concentration (µM)% Cell Viability
0100
585
1055
2030

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Interaction : The formyl group may act as a substrate for various enzymes, enhancing metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to form adducts with DNA, leading to cytotoxic effects in cancer cells.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 4-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

SUCGEXWPXBCCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C=O

Origin of Product

United States

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